

Application Notes and Protocols for the GC-MS Analysis of Verapamil

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Compound of Interest

Compound Name: (S)-(-)-Verapamil-d3Hydrochloride

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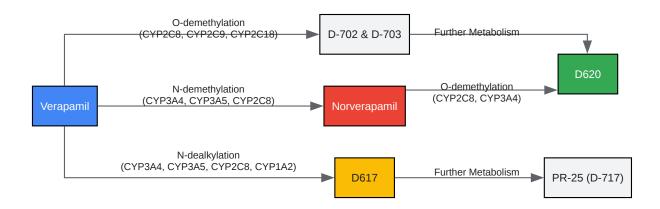
Introduction

Verapamil is a calcium channel blocker widely prescribed for the management of hypertension, angina pectoris, and cardiac arrhythmias. As a drug subject to extensive first-pass metabolism, accurate and reliable quantification of verapamil and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. Gas chromatography-mass spectrometry (GC-MS) offers a robust and sensitive analytical platform for this purpose. This document provides detailed application notes and protocols for the GC-MS analysis of verapamil.

Metabolic Pathway of Verapamil

Verapamil undergoes extensive hepatic metabolism primarily mediated by cytochrome P450 (CYP) enzymes. The major metabolic pathways include N-demethylation, N-dealkylation, and O-demethylation. The primary enzymes involved are CYP3A4, CYP3A5, and CYP2C8, with minor contributions from other isoforms like CYP1A2, CYP2D6 and CYP2E1.[1][2][3] N-demethylation leads to the formation of the pharmacologically active metabolite norverapamil. [3] N-dealkylation results in the formation of the metabolite D-617.[2][3] Both verapamil and its primary metabolites can undergo further biotransformation, including O-demethylation to form metabolites such as D-702, D-703, and D-620.[2][3] The S-enantiomer of verapamil is often metabolized more rapidly than the R-enantiomer.[2]





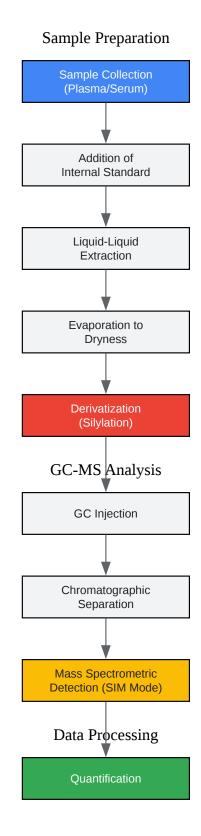
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Verapamil Metabolic Pathway

Experimental Workflow for GC-MS Analysis

The GC-MS analysis of verapamil from biological matrices such as plasma or serum typically involves several key steps. The process begins with sample collection, followed by the addition of an internal standard to correct for variability. Subsequently, a liquid-liquid extraction (LLE) is performed to isolate the analyte from the complex matrix. Due to the low volatility of verapamil, a derivatization step, commonly silylation, is required to make the analyte amenable to gas chromatography. The derivatized sample is then injected into the GC-MS system for separation and detection. Data acquisition is often performed in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity. Finally, the data is processed for quantification.





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Experimental Workflow for Verapamil GC-MS Analysis



Detailed Experimental Protocols Sample Preparation: Liquid-Liquid Extraction

This protocol is adapted from established methods for the extraction of verapamil from plasma.

Materials:

- Human plasma samples
- Internal Standard (IS) solution (e.g., D517 or a deuterated verapamil analog)
- Sodium hydroxide solution (0.1 M)
- Extraction solvent (e.g., n-hexane:isopropanol, 90:10, v/v)
- Vortex mixer
- Centrifuge
- Nitrogen evaporator

Procedure:

- To 1.0 mL of plasma in a glass centrifuge tube, add 50 μL of the internal standard solution.
- Add 0.5 mL of 0.1 M sodium hydroxide solution and vortex for 30 seconds to alkalinize the sample.
- · Add 5.0 mL of the extraction solvent.
- Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.
- Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
- Carefully transfer the upper organic layer to a clean glass tube.
- Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.



Derivatization: Silylation

Due to its polarity and low volatility, verapamil requires derivatization prior to GC-MS analysis. Silylation is a common technique for this purpose.

Materials:

- · Dried sample extract from the previous step
- Silylating reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1%
 Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA))
- Anhydrous pyridine (as a catalyst)
- · Heating block or oven
- · GC vials with inserts

Procedure:

- To the dried sample residue, add 50 μ L of the silylating reagent (e.g., BSTFA + 1% TMCS) and 25 μ L of anhydrous pyridine.
- Seal the vial tightly and vortex for 30 seconds.
- Heat the vial at 65-70°C for 30 minutes to ensure complete derivatization.
- Allow the vial to cool to room temperature before injection into the GC-MS system.

GC-MS Parameters

The following are suggested starting parameters for the GC-MS analysis of derivatized verapamil. Optimization may be required based on the specific instrument and column used.



Parameter	Suggested Value
Gas Chromatograph	
Column	30 m x 0.25 mm ID, 0.25 μ m film thickness (e.g., HP-5MS)
Carrier Gas	Helium
Flow Rate	1.0 mL/min (constant flow)
Injection Volume	1-2 μL
Injector Temperature	280°C
Injection Mode	Splitless
Oven Program	
Initial Temperature	180°C, hold for 1 min
Ramp Rate	15°C/min to 300°C
Final Temperature	300°C, hold for 5 min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI) at 70 eV
Ion Source Temperature	230°C
Quadrupole Temperature	150°C
Acquisition Mode	Selected Ion Monitoring (SIM)
Selected lons (m/z)	
Verapamil-TMS	To be determined empirically (e.g., monitor characteristic fragment ions)
Norverapamil-TMS	To be determined empirically
Internal Standard-TMS	To be determined empirically

Quantitative Data Summary



The following table summarizes typical performance characteristics for the quantitative analysis of verapamil. It is important to note that specific values for GC-MS analysis are not abundant in recent literature, and the provided data for LOD and LOQ are based on older GC methods and more recent LC-MS/MS methods for context. These values should be experimentally determined during method validation.

Analyte	Retention Time (min)	Linearity Range (ng/mL)	LOD (ng/mL)	LOQ (ng/mL)
Verapamil	To be determined	1 - 500[4]	~1	~3
Norverapamil	To be determined	Similar to Verapamil	~1	~3

Recovery Data:

Analyte	Extraction Recovery (%)
Verapamil	> 85
Norverapamil	> 80

Conclusion

The GC-MS method outlined provides a robust framework for the quantitative analysis of verapamil in biological samples. Proper sample preparation, including liquid-liquid extraction and chemical derivatization, is critical for achieving the necessary sensitivity and chromatographic performance. The provided protocols and parameters serve as a comprehensive starting point for method development and validation in research and clinical laboratory settings.

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